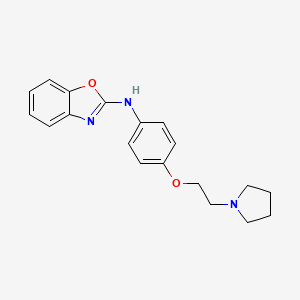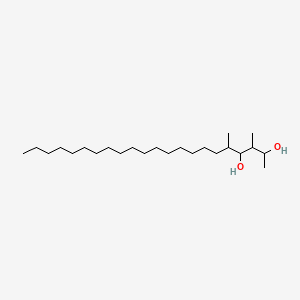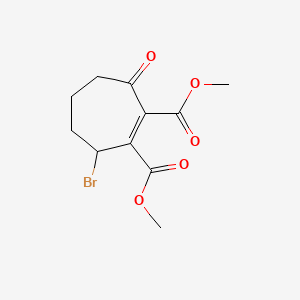
3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester: is an organic compound with the molecular formula C11H13BrO5 and a molecular weight of 305.12 g/mol . This compound is characterized by a bromine atom attached to a seven-membered ring containing a ketone group and two ester groups. It is commonly used in organic synthesis and research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester typically involves the bromination of a suitable cycloheptene precursor followed by esterification. One common method involves the following steps:
Bromination: The starting material, 1-cycloheptene-1,2-dicarboxylic acid, is treated with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature to yield the brominated intermediate.
Esterification: The brominated intermediate is then esterified using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation and recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It is used in studies to understand enzyme mechanisms and interactions with small molecules.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is employed in the synthesis of agrochemicals that protect crops from pests and diseases.
作用機序
The mechanism of action of 3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The bromine atom and the ketone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The ester groups enhance its solubility and facilitate its transport within biological systems .
類似化合物との比較
- 3-Chloro-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
- 3-Iodo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
- 3-Fluoro-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
Comparison:
- Reactivity: The presence of different halogens (bromine, chlorine, iodine, fluorine) affects the reactivity of the compound. Bromine provides a balance between reactivity and stability, making 3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester a versatile intermediate.
- Physical Properties: The molecular weight and boiling points vary with different halogens, influencing the compound’s physical properties and suitability for specific applications.
- Applications: While all these compounds can be used in organic synthesis, the choice of halogen can impact the efficiency and outcome of the reactions they are involved in.
特性
分子式 |
C11H13BrO5 |
|---|---|
分子量 |
305.12 g/mol |
IUPAC名 |
dimethyl 3-bromo-7-oxocycloheptene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H13BrO5/c1-16-10(14)8-6(12)4-3-5-7(13)9(8)11(15)17-2/h6H,3-5H2,1-2H3 |
InChIキー |
KZXNAXYHSQDPHM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=O)CCCC1Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
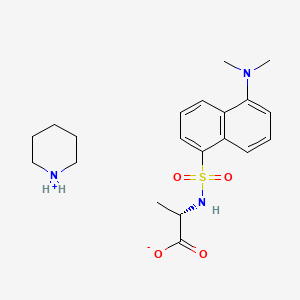
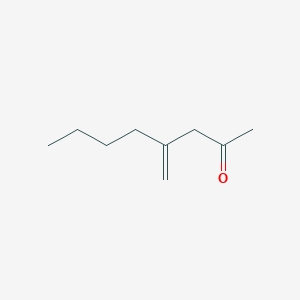
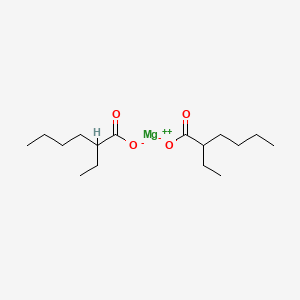

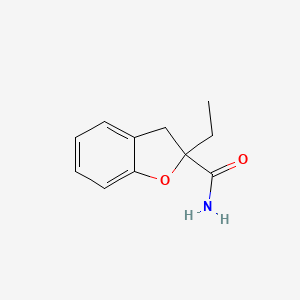



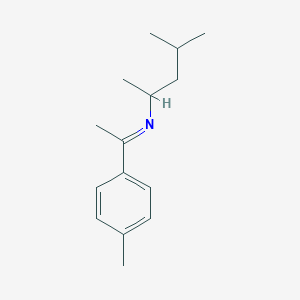
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
